molecular formula C20H23N3O5 B12415458 Parp1-IN-10

Parp1-IN-10

Cat. No.: B12415458
M. Wt: 385.4 g/mol
InChI Key: VKLCODKLVUQTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parp1-IN-10 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 plays a crucial role in maintaining genomic stability by facilitating the repair of single-strand breaks in DNA. Inhibitors like this compound are of significant interest in cancer research, particularly for tumors with deficiencies in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp1-IN-10 typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nitration of 6-hydroxynicotinic acid using concentrated sulfuric acid and fuming nitric acid, followed by further reactions to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Parp1-IN-10 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

Parp1-IN-10 exerts its effects by inhibiting the activity of PARP1. This inhibition prevents PARP1 from facilitating the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair, as these cells are more reliant on PARP1 for DNA repair .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Parp1-IN-10 include:

  • Olaparib
  • Rucaparib
  • Niraparib
  • Talazoparib
  • Veliparib

Uniqueness

This compound is unique in its selectivity and potency as a PARP1 inhibitor. It has shown stronger inhibitory activity and improved selectivity towards PARP1 compared to other inhibitors like Olaparib . This makes it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

1,3-dimethyl-5-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H23N3O5/c1-21-18(25)16(19(26)22(2)20(21)27)12-14-6-8-15(9-7-14)28-13-17(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3

InChI Key

VKLCODKLVUQTBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.